EGDMA plays a crucial role in creating crosslinked polymers. These polymers possess enhanced mechanical strength, thermal stability, and reduced solubility compared to linear polymers. The presence of two methacrylate groups in EGDMA allows it to react with other monomers containing similar functional groups. During polymerization, these linkages create a three-dimensional network, leading to a more robust and insoluble final product.
One example of this application is the use of EGDMA in the synthesis of hydrogels for drug delivery [1]. By incorporating EGDMA into the hydrogel formulation, researchers can control the swelling behavior and release kinetics of encapsulated drugs [1].
([1] Effect of ethylene glycol dimethacrylate on swelling and on metformin hydrochloride release behavior of chemically crosslinked pH–sensitive acrylic acid–polyvinyl alcohol hydrogel: )
The amount of EGDMA used in a polymerization reaction can influence the porosity of the final material. Higher EGDMA content introduces more crosslinking, resulting in a denser network with smaller pores. This characteristic is valuable in applications like chromatography, where researchers require materials with specific pore sizes for separating biomolecules [2].
([2] Preparation of Ethylene Glycol Dimethacrylate (EGDMA)-Based Terpolymer as Potential Sorbents for Pharmaceuticals Adsorption: )
EGDMA is also explored in material science research for developing novel materials with desired properties. For instance, researchers are investigating its use in the creation of contact lenses with improved UV-blocking capabilities [4].
([3] Effect of adding ethylene glycol dimethacrylate to resin cements: durability against thermal stress of adhesion to titanium: )
Ethylene glycol dimethacrylate is a diester formed from the condensation of two equivalents of methacrylic acid and one equivalent of ethylene glycol. This compound is characterized by its ability to act as a cross-linking agent in polymerization processes, particularly in the formation of copolymers with other methacrylate monomers such as methyl methacrylate. Ethylene glycol dimethacrylate is often used in applications requiring enhanced mechanical properties, such as in dental materials and coatings due to its excellent adhesion and durability properties. Additionally, it is sometimes referred to as ethylene dimethacrylate.
These reactions highlight the compound's ability to form complex networks that enhance material properties.
Ethylene glycol dimethacrylate can be synthesized through several methods:
Ethylene glycol dimethacrylate is unique due to its balance between reactivity and mechanical properties, making it particularly effective for applications requiring both strength and flexibility.
Studies have investigated the interactions of ethylene glycol dimethacrylate with various substances:
A breakthrough in monomer design involves repositioning ester groups to external positions relative to the polymer backbone. In conventional EGDMA, ester linkages reside internally, rendering the polymer susceptible to hydrolytic degradation via bacterial esterases [3]. By contrast, ethylene glycol ethyl methacrylate (EGEMA)—a "flipped" variant with external esters—retains covalent backbone connectivity even after enzymatic attack [3]. This structural modification reduces water sorption (1.9% vs. 6.1% for EGDMA) and preserves 92.5% of fracture toughness post-degradation [3].
The external ester configuration also minimizes surface cracking, as demonstrated by scanning electron microscopy (SEM) comparisons [3]. While EGEMA releases ethanol during hydrolysis, its backbone remains intact, making it suitable for applications requiring long-term mechanical stability, such as dental composites [3].
High-purity EGDMA synthesis relies on acid-catalyzed esterification between ethylene glycol and methacrylic acid. Chu et al. achieved 93.5% yield using sulfuric acid (0.5 wt%) at 110°C under nitrogen atmosphere [1]. The reaction progresses through monoester intermediates, with acidity indices declining from 350 mg KOH/g to 1.5 mg KOH/g over six hours [1].
Table 1: Reaction Parameters for EGDMA Synthesis
Parameter | Value |
---|---|
Molar ratio (MA:EG) | 1.1:0.5 |
Catalyst | H~2~SO~4~ (0.5 wt%) |
Temperature | 110°C |
Reaction time | 6 hours |
Yield | 93.5% |
Post-synthesis purification involves Na~2~CO~3~ rinsing to neutralize residual acid, followed by MgSO~4~ drying and vacuum distillation [1]. Fourier-transform infrared (FT-IR) spectra confirm product purity, showing characteristic C=O (1720 cm^-1^) and C-O (1150 cm^-1^) stretches [1].
Modern facilities prioritize solvent-free systems to reduce environmental impact and streamline purification. Bulk polymerization of EGDMA with butyl methacrylate (BMA) produces monolithic capillaries for chromatographic applications [2]. By adjusting crosslinker density (EGDMA:BMA ratios from 30:70 to 70:30), manufacturers control pore size distribution and permeability [2]. Optimal formulations (e.g., 40:60 EGDMA:BMA) yield materials with 57–43% macroporosity, enabling high flow rates without compromising mechanical strength [2].
Table 2: Monolith Performance vs. Crosslinker Density
EGDMA:BMA Ratio | Porogen Composition | Permeability |
---|---|---|
70:30 | 25:65 BUT:PRO | Poor |
40:60 | 57:43 BUT:PRO | Good |
30:70 | 57:43 BUT:PRO | Excellent |
BUT = 1,4-butanediol; PRO = 1-propanol
Industrial processes incorporate inhibitors like hydroquinone (0.00227 mol%) to prevent premature radical polymerization during storage and synthesis [1] [3]. Inhibitor concentrations below 200 ppm ensure stable methacrylic acid reactivity while allowing rapid initiation under peroxide catalysts [3]. Post-polymerization, residual inhibitors are removed via Na~2~CO~3~ washes, achieving final purities >99% as verified by ^1^H-NMR [1].
Irritant